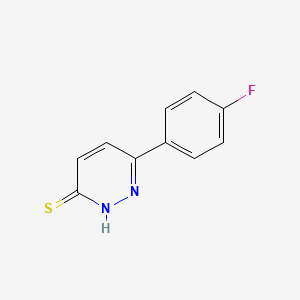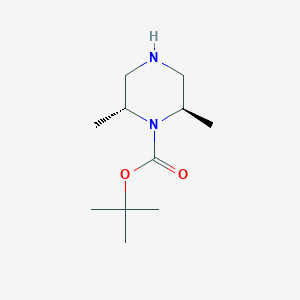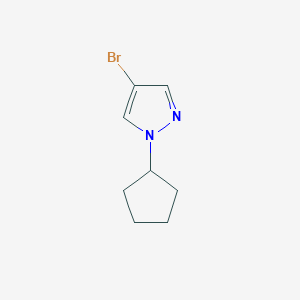![molecular formula C10H16ClNO2 B1524500 1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride CAS No. 1334148-65-0](/img/structure/B1524500.png)
1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride
Descripción general
Descripción
“1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride” is a chemical compound with the CAS Number: 1334148-65-0 . It has a molecular weight of 217.7 .
Molecular Structure Analysis
The IUPAC name for this compound is “1-[2-(aminomethyl)phenoxy]-2-propanol hydrochloride” and its InChI code is "1S/C10H15NO2.ClH/c1-8(12)7-13-10-5-3-2-4-9(10)6-11;/h2-5,8,12H,6-7,11H2,1H3;1H" .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Environmental Impact and Fate
Parabens, chemically related to 1-[2-(Aminomethyl)phenoxy]propan-2-ol hydrochloride, are widely used in various products and have been the subject of environmental studies. Research indicates that despite wastewater treatments that effectively remove parabens, these compounds persist in the environment at low concentrations. Their presence in surface water and sediments raises concerns about their potential endocrine-disrupting effects and the need for further study on their impact on aquatic ecosystems and human health (Haman, Dauchy, Rosin, & Munoz, 2015).
Biodegradability and Environmental Safety
Chitosan, a biopolymer, has been studied for its antimicrobial potential and environmental applications. As an aminopolysaccharide, chitosan's structure and functional groups, including amino and hydroxyl groups, make it an effective biosorbent for removing pollutants from water. This property, along with its biocompatibility and biodegradability, underscores the potential of using chitosan and its derivatives for environmental detoxification and as a sustainable alternative to conventional water treatment chemicals (Raafat & Sahl, 2009).
Antimicrobial Activity
The antimicrobial activity of chitosan derivatives has been explored for potential applications in water and wastewater treatment. The functional groups in chitosan, similar to those in this compound, contribute to its ability to bind with metal ions and pollutants, offering a green and effective solution for mitigating microbial contamination in environmental settings (Bhatnagar & Sillanpää, 2009).
Potential in Drug Development
This compound shares structural similarities with compounds like FTY720, which have been investigated for their immunosuppressive and potential antitumor effects. The dual mechanism of action, involving receptor activation and inhibition of specific pathways, highlights the therapeutic potential of such compounds in treating various diseases beyond their initial applications (Zhang et al., 2013).
Environmental Pollutants and Toxicity
Studies on environmental pollutants, such as bisphenol A, provide insights into the potential effects and mechanisms of toxicity of chemically related compounds like this compound. Understanding the metabolic pathways, accumulation, and toxicological impact of such compounds is crucial for assessing their safety and ecological footprint (Wang et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-(aminomethyl)phenoxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-8(12)7-13-10-5-3-2-4-9(10)6-11;/h2-5,8,12H,6-7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPYPLINXMHTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334148-65-0 | |
| Record name | 2-Propanol, 1-[2-(aminomethyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


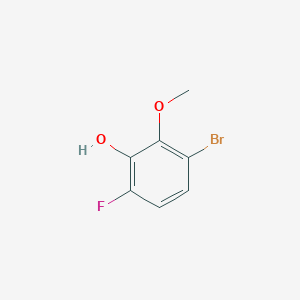


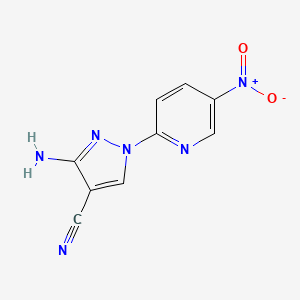
![4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1524425.png)
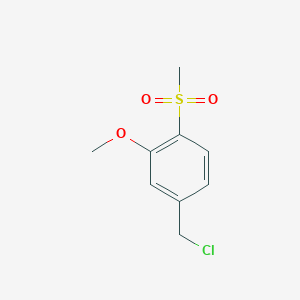
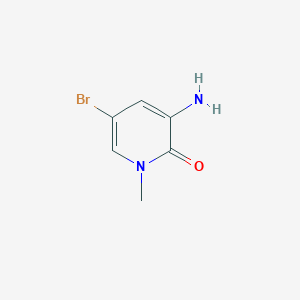
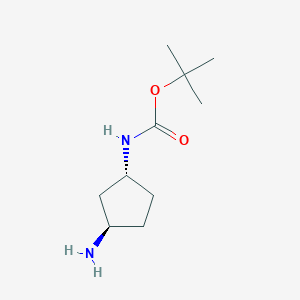

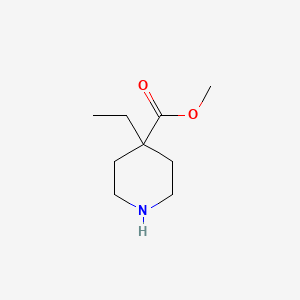
![7-Tert-butyl 2-ethyl 5,6-dihydroimidazo[1,2-A]pyrazine-2,7(8H)-dicarboxylate](/img/structure/B1524435.png)
